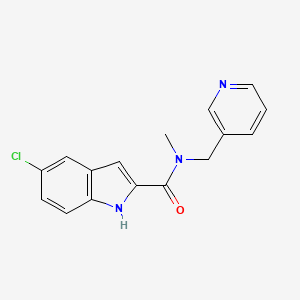
3-Indol-1-yl-1-pyrrolidin-1-ylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Indol-1-yl-1-pyrrolidin-1-ylpropan-1-one, also known as α-PVP, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. It is a psychoactive stimulant that has gained popularity in recent years due to its potent effects and easy availability. The chemical structure of α-PVP is similar to other cathinones such as MDPV and methylone, which are known to produce euphoric and stimulant effects.
Mécanisme D'action
The exact mechanism of action of α-PVP is not fully understood, but it is believed to act as a dopamine reuptake inhibitor and norepinephrine reuptake inhibitor. This leads to an increase in the levels of dopamine and norepinephrine in the brain, which produces the stimulant effects observed with α-PVP use. It is also believed to have some affinity for the serotonin transporter, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
The use of α-PVP has been shown to produce a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also produces a range of psychological effects, including feelings of euphoria, increased energy, and increased sociability. However, prolonged use of α-PVP can lead to negative effects, such as paranoia, anxiety, and psychosis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using α-PVP in laboratory experiments are its potent effects, ease of synthesis, and availability. It is also a useful tool for investigating the mechanisms of action of cathinones and their effects on the central nervous system. However, the use of α-PVP in laboratory experiments is limited by its potential for abuse and the negative effects associated with its use. Researchers must take precautions to ensure that the use of α-PVP is conducted in a safe and ethical manner.
Orientations Futures
There are several future directions for α-PVP research. One area of interest is the development of new cathinone derivatives that have improved therapeutic potential and reduced potential for abuse. Another area of interest is the investigation of the long-term effects of α-PVP use and its potential for addiction. Additionally, research on the use of α-PVP as a tool for investigating the mechanisms of action of other psychoactive compounds is also an area of interest.
Conclusion:
In conclusion, 3-Indol-1-yl-1-pyrrolidin-1-ylpropan-1-one, or α-PVP, is a synthetic cathinone that has gained popularity in recent years due to its potent psychoactive effects. It is a useful tool for investigating the mechanisms of action of cathinones and their effects on the central nervous system. However, its potential for abuse and negative effects associated with its use must be taken into consideration when using it in laboratory experiments. Further research is needed to investigate the potential therapeutic uses of α-PVP and its long-term effects on the brain and behavior.
Méthodes De Synthèse
The synthesis of α-PVP involves the reaction of 1-benzoyl-2-(pyrrolidin-1-yl)propan-1-one with indole-3-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction produces 3-Indol-1-yl-1-pyrrolidin-1-ylpropan-1-one as the final product. The synthesis of α-PVP is relatively simple, and the starting materials are readily available, making it easy to produce in large quantities.
Applications De Recherche Scientifique
α-PVP has been studied extensively in the scientific community due to its potent psychoactive effects. It has been used as a research tool to investigate the mechanisms of action of cathinones and their effects on the central nervous system. α-PVP has been shown to produce stimulant effects similar to other cathinones, such as increased locomotor activity, hyperthermia, and increased dopamine release in the brain.
Propriétés
IUPAC Name |
3-indol-1-yl-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c18-15(17-9-3-4-10-17)8-12-16-11-7-13-5-1-2-6-14(13)16/h1-2,5-7,11H,3-4,8-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOGMWTZGSDQOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCN2C=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Indol-1-yl-1-pyrrolidin-1-ylpropan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

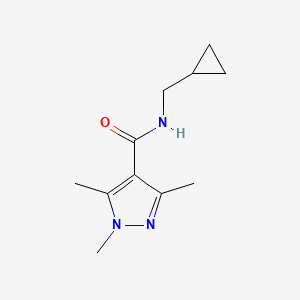
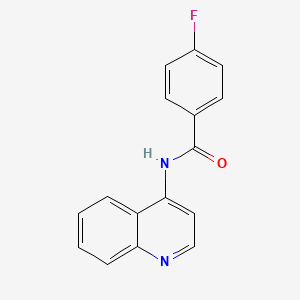
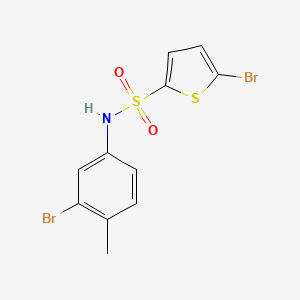
![1-[4-[(4-Methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7501653.png)
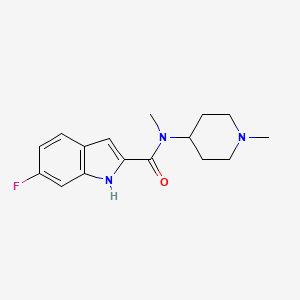
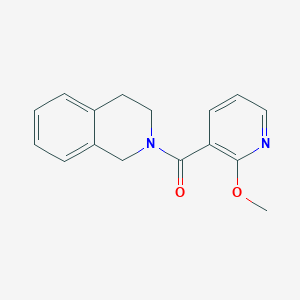



![[3-(Methoxymethyl)phenyl]-morpholin-4-ylmethanone](/img/structure/B7501722.png)

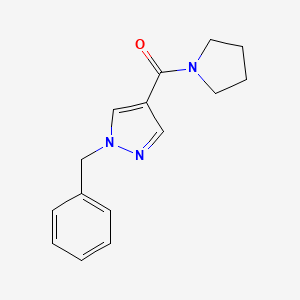
![7-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7501734.png)
